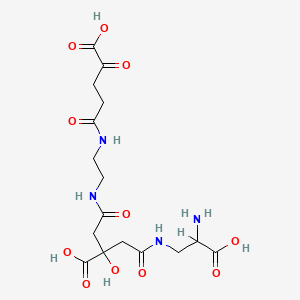

(2-Amino-4,6-difluorophenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

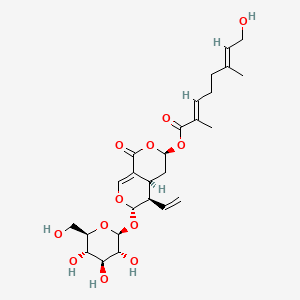

“(2-Amino-4,6-difluorophenyl)methanol” is a chemical compound with the molecular formula C7H7F2NO and a molecular weight of 159.136. It is a solid substance .

Molecular Structure Analysis

The InChI code for “(2-Amino-4,6-difluorophenyl)methanol” is 1S/C7H7F2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3,10H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

“(2-Amino-4,6-difluorophenyl)methanol” is a solid substance . It has a molecular weight of 159.14 . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Methanol as a Solvent:

- Methanol significantly influences lipid dynamics in biological and synthetic membranes, impacting the structure-function relationship associated with bilayer composition (Nguyen et al., 2019).

Synthesis Techniques:

- The synthesis of multi-substituted arenes, including derivatives of (2-Amino-4,6-difluorophenyl)methanol, has been achieved through palladium-catalyzed C-H halogenation reactions, offering advantages like milder conditions and higher yields (Sun et al., 2014).

- The direct N-monomethylation of aromatic primary amines using methanol as a methylating agent has been accomplished, highlighting its use in synthetic chemistry (Li et al., 2012).

Analytical Techniques:

- High-performance liquid chromatography has been used for the separation of mixtures of 2,4,6-trinitrotoluene reduction products, including components similar to (2-Amino-4,6-difluorophenyl)methanol (Kaplan & Kaplan, 1982).

Photophysical Properties:

- Fluorescent 2-(2-Aminofluorophenyl)benzoxazoles, which are structurally related to (2-Amino-4,6-difluorophenyl)methanol, show significant solvent polarity-dependent emission intensity changes, especially in methanol (Tanaka & Komiya, 2002).

Catalytic Processes:

- Methanol-based cadaverine production by genetically engineered Bacillus methanolicus strains has been explored, demonstrating methanol's potential as a substrate in biotechnological production (Nærdal et al., 2015).

Solvent Properties:

- The solubility and solution thermodynamics of similar compounds in methanol have been studied, crucial for purification and theoretical research (Li et al., 2018).

Methanol in Fuel Cell Technology:

- The design and improvement of catalysts for methanol electro-oxidation, essential for direct methanol fuel cell technology, have been researched (Chu et al., 2011).

Safety and Hazards

“(2-Amino-4,6-difluorophenyl)methanol” is associated with certain hazards. It has been labeled with the signal word “Danger” and is identified with the hazard statements H302 and H318 . This indicates that the compound may be harmful if swallowed and can cause serious eye damage . Precautionary measures include wearing protective gloves and eye protection, and rinsing cautiously with water in case of eye contact .

Propiedades

IUPAC Name |

(2-amino-4,6-difluorophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIHWRKHRPUHPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)CO)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S)-3-[[(E)-Tetrahydro-2-oxothiophene-3-ylidene]methyl]-2,2-dimethylcyclopropanecarboxylic acid benzyl ester](/img/structure/B591447.png)

![2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B591449.png)

![1h,3h-[1,3,5]Oxadiazepino[5,6-a]benzimidazole](/img/structure/B591452.png)

![4-Hydroxy-2-(hydroxymethyl)-3-methoxy-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-benzeneacetamid](/img/no-structure.png)

![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B591465.png)